6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one
Description
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS: 93886-36-3) is a morpholin-3-one derivative with the molecular formula C₁₉H₁₉NO₄. Morpholin-3-one is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a ketone group at the 3-position. This compound features a central morpholin-3-one scaffold substituted with a (4-methoxyphenoxy)(phenyl)methyl group. The 4-methoxyphenoxy moiety introduces electron-donating properties, while the phenyl group contributes aromatic bulk. Such structural features are common in medicinal chemistry, where morpholin-3-one derivatives are explored as intermediates for hydroxamic acids (e.g., LpxC inhibitors targeting Gram-negative bacteria) or enzyme inhibitors (e.g., coagulation factor Xa inhibitors) .
Synthetic routes often involve Lewis acid-mediated epoxide ring-opening followed by cyclization, as seen in , or coupling reactions with substituted phenols (e.g., 4-methoxyphenol) under basic conditions .
Properties
IUPAC Name |
6-[(4-methoxyphenoxy)-phenylmethyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-7-9-15(10-8-14)23-18(13-5-3-2-4-6-13)16-11-19-17(20)12-22-16/h2-10,16,18H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKCFPMWMAABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with benzyl chloride to form 4-methoxybenzyl chloride. This intermediate is then reacted with morpholine in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CNS Disorders
One of the primary applications of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is in the treatment of CNS disorders. Morpholine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, compounds with similar structures have shown promise as allosteric modulators of G-protein coupled receptors (GPCRs), which are critical in regulating neurotransmission and can be targeted for conditions such as Parkinson's disease (PD) and schizophrenia .
Neuroprotective Effects
Research indicates that morpholine derivatives can exhibit neuroprotective properties, potentially reducing neuronal death associated with neurodegenerative diseases. For example, studies have shown that certain morpholine compounds can decrease dopaminergic cell death in animal models of PD, suggesting a mechanism that may involve anti-inflammatory effects and modulation of excitotoxicity .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties, which are crucial in treating various inflammatory conditions, including those affecting the CNS. Morpholine derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. This inhibition can lead to decreased levels of pro-inflammatory mediators, providing therapeutic benefits in conditions characterized by chronic inflammation .
Data Tables
| Application | Mechanism | Potential Benefits |
|---|---|---|
| CNS Disorders | Modulation of GPCRs | Reduced symptoms in neurodegenerative diseases |
| Neuroprotection | Decreased neuronal death; anti-inflammatory effects | Protection against neurodegeneration |
| Anti-inflammatory | Inhibition of COX enzymes | Relief from chronic inflammatory conditions |
Case Study 1: Neuroprotection in Parkinson's Disease
In preclinical studies involving rodent models of PD, similar morpholine compounds demonstrated significant neuroprotective effects by reducing dopaminergic cell death. This was attributed to their ability to modulate glutamate receptors, which are often overactive in PD, leading to excitotoxicity .
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of morpholine derivatives showed that these compounds could effectively inhibit COX-2 activity, leading to reduced inflammation markers in animal models. This suggests their potential use in treating inflammatory diseases beyond CNS disorders .
Mechanism of Action
The mechanism of action of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one include variations in substituent position, electronic properties, and biological activity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Morpholin-3-one Derivatives
Electronic and Steric Effects
- Methoxy vs. In contrast, the chloro substituent in 93886-37-4 withdraws electrons, enhancing stability but reducing solubility .
- Positional Isomerism : Ortho-substituted analogs (e.g., 93886-31-8) face steric challenges that may hinder interactions with enzymatic pockets, while para-substituted derivatives (e.g., target compound) optimize spatial alignment for binding .
Biological Activity
6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is with a molecular weight of approximately 299.34 g/mol. The compound features a morpholinone ring, which is known for its versatility in drug design.
Antimicrobial Activity
Research indicates that compounds similar to 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, likely through the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, compounds within this class have demonstrated the ability to inhibit topoisomerase II, leading to cell cycle arrest and subsequent apoptosis .
The mechanism by which 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Binding : It potentially interacts with specific receptors involved in cellular signaling pathways, affecting their activity and leading to altered cellular responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Morpholinone Ring | Enhances solubility and bioavailability |
| Methoxy Substituent | Increases lipophilicity |
| Phenyl Group | Provides additional binding interactions |
Research has shown that modifications to the methoxy group can significantly impact the compound's potency against various cancer cell lines .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
- Anticancer Study : In a preclinical trial involving breast cancer cell lines, the compound demonstrated a reduction in cell viability by over 70% at concentrations below 10 µM .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 6-((4-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one?
Answer:
The synthesis typically involves multi-step organic reactions. One validated method ( ) utilizes a cyclopropane intermediate, such as morpholino(1-phenylcycloprop-2-en-1-yl)methanone, reacted with 4-methoxyphenol under nucleophilic aromatic substitution conditions. Key steps include:
- Reagents : 4-Methoxyphenol (4.00 equiv.), morpholino-substituted cyclopropane precursor.
- Conditions : Solvent systems like hexanes/EtOAc (2:1), purified via silica gel chromatography.
- Yield : ~66% after optimization .
Alternative routes for analogous morpholinone derivatives () highlight the use of coupling reactions between aryl halides and morpholine-containing intermediates, often catalyzed by palladium complexes.
Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Answer:
Yield optimization requires systematic parameter adjustments:
- Temperature Control : Elevated temperatures (e.g., reflux in THF) improve reaction kinetics but may degrade sensitive intermediates.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity in aryl ether formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while dichloromethane minimizes side reactions .
- Purification : Gradient elution in chromatography (e.g., hexanes to EtOAc) resolves co-eluting byproducts. Data from analogous compounds ( ) suggest yields >70% are achievable with iterative optimization .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies key functional groups (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : SHELX software ( ) refines crystal structures, confirming stereochemistry and bond angles. For example, the morpholinone ring adopts a chair conformation with C=O at 1.21 Å .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 353.16) .
Advanced: How can contradictions in crystallographic data (e.g., bond lengths) be resolved computationally?
Answer:
Discrepancies in X-ray data arise from thermal motion or disorder. Strategies include:
- DFT Calculations : Compare experimental bond lengths (e.g., C-O in morpholinone: 1.23 Å) with theoretical values (B3LYP/6-31G* level) to identify outliers .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding with methoxyphenyl groups) that distort geometry .
- Twinned Data Refinement : SHELXL ( ) handles twinning via HKLF5 format, improving R-factors (<0.05) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Kinase Inhibition Assays : Use fluorescence polarization (FP) to screen for ATP-binding site interference .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains (MIC ≤ 16 µg/mL indicates potential) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 values <10 µM warrant further study) .
Advanced: How does the electronic environment of the morpholinone ring influence reactivity in derivatization?
Answer:
The morpholinone’s carbonyl group (C=O) is electron-deficient, enabling nucleophilic attack at the α-carbon. Key findings:
- Substitution Reactions : Amines or thiols react at the α-position under basic conditions (e.g., K2CO3 in DMF) .
- Redox Behavior : Cyclic voltammetry shows reduction peaks at -1.2 V (vs. Ag/AgCl), correlating with radical anion formation .
- Comparative Studies : Fluorinated analogs ( ) exhibit enhanced electrophilicity (Hammett σ+ ~0.78) due to inductive effects .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Full-body lab coats, nitrile gloves, and P95 respirators for airborne particulates .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME estimates moderate bioavailability (F ~30%) due to high logP (~3.5) .
- Metabolic Sites : CYP3A4-mediated oxidation at the methoxyphenyl group (MetaSite software) .
- Docking Studies : AutoDock Vina models binding to human serum albumin (∆G ~-8.2 kcal/mol), suggesting prolonged circulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
